Chloro(1,5-cyclooctadiene)iridium(I) dimer
Overview
Description
Chloro(1,5-cyclooctadiene)iridium(I) dimer is an organoiridium compound with the formula [Ir(μ2-Cl)(COD)]2, where COD stands for 1,5-cyclooctadiene. This compound is an orange-red solid that is soluble in organic solvents and is widely used as a precursor to other iridium complexes . It is particularly notable for its applications in homogeneous catalysis.
Preparation Methods
Chloro(1,5-cyclooctadiene)iridium(I) dimer is typically prepared by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I) . The reaction conditions usually involve maintaining an inert atmosphere to prevent oxidation. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Chloro(1,5-cyclooctadiene)iridium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Common reagents used in these reactions include hydrazinium hydroxide, hydroquinone, and tetrahydrofuran . Major products formed from these reactions are often used as catalysts in various organic transformations.
Scientific Research Applications
Chloro(1,5-cyclooctadiene)iridium(I) dimer is extensively used in scientific research due to its versatility as a precursor to other iridium complexes. Some of its applications include:
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are explored for potential therapeutic uses.
Mechanism of Action
The mechanism by which Chloro(1,5-cyclooctadiene)iridium(I) dimer exerts its effects primarily involves its role as a catalyst. The iridium center facilitates various organic transformations by coordinating with substrates and activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the iridium center plays a crucial role in the activation and stabilization of reaction intermediates .
Comparison with Similar Compounds
Chloro(1,5-cyclooctadiene)iridium(I) dimer is often compared with other similar compounds such as:
- Chlorobis(cyclooctene)iridium dimer
- Cyclooctadiene rhodium chloride dimer
These compounds share similar structural features and catalytic properties but differ in their specific applications and reactivity. For instance, this compound is unique in its ability to provide a wider range of blending options for fuel producers due to its altered product distribution compared to ruthenium systems .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-MIXQCLKLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Ir2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923689 | |
Record name | Cyclooctadiene iridium chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12112-67-3 | |
Record name | Cyclooctadiene iridium chloride dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Bis(1,5-cyclooctadiene)diiridium(I) dichloride and what are its common synonyms?
A1: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is an organoiridium compound commonly used as a catalyst in organic synthesis. It is also known as di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) and often abbreviated as [Ir(μ-Cl)(C8H12)]2 or [IrCl(cod)]2.
Q2: What are the key structural characteristics of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?
A2: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a dimeric molecule with a molecular weight of 671.70 g/mol [, ]. Its structure consists of two iridium(I) centers bridged by two chloride ligands. Each iridium atom is further coordinated to a 1,5-cyclooctadiene (COD) ligand.
Q3: What are the typical applications of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in organic synthesis?
A3: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is a versatile catalyst used in various organic reactions. It is particularly effective in catalyzing C-H bond activation, hydrogenation, cyclotrimerization, and C-C bond formation reactions [, , ].
Q4: Can you elaborate on the use of Bis(1,5-cyclooctadiene)diiridium(I) dichloride in cyclotrimerization reactions?
A4: Bis(1,5-cyclooctadiene)diiridium(I) dichloride, in conjunction with tin(II) chloride, effectively catalyzes the cyclotrimerization of terminal alkynes []. This process leads to the formation of substituted benzene derivatives, including 1,2,4-trisubstituted and 1,3,5-trisubstituted benzenes. This catalytic system is also applicable to terminal α,ω-diynes, yielding bicyclic benzene derivatives.
Q5: Are there any specific requirements for handling and storage of Bis(1,5-cyclooctadiene)diiridium(I) dichloride?
A6: Bis(1,5-cyclooctadiene)diiridium(I) dichloride is typically provided as orange-red crystals and should be handled with care as it is harmful and an irritant [, ]. While it is soluble in various organic solvents, its solutions are best handled under an inert atmosphere to maintain stability.
Q6: How can the catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride be enhanced or modified?
A7: The catalytic activity of Bis(1,5-cyclooctadiene)diiridium(I) dichloride can be modulated by adding other reagents or ligands. For example, the addition of tin(II) chloride enhances its activity in cyclotrimerization reactions []. In other instances, using Bis(1,5-cyclooctadiene)diiridium(I) dichloride in conjunction with tin(IV) chloride allows for benzylation of arenes and formation of triarylmethanes and carbon-heteroatom bonds [].
Q7: Are there any research efforts focused on immobilizing Bis(1,5-cyclooctadiene)diiridium(I) dichloride or related complexes for catalyst recovery and reusability?
A8: Yes, researchers have explored immobilizing iridium complexes for easier catalyst recovery and recycling. One approach involves using a surfactant-type triazolyl-thioether ligand with Bis(1,5-cyclooctadiene)diiridium(I) dichloride []. This ligand system facilitates catalyst recovery by liquid/liquid extraction, allowing its reuse for multiple catalytic cycles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.